

Solubility of 2-Bromo-p-terphenyl in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-p-terphenyl

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This technical guide provides a comprehensive overview of the solubility characteristics of **2-Bromo-p-terphenyl**, a crucial parameter for its application in organic synthesis, materials science, and pharmaceutical research. Due to the limited availability of quantitative solubility data in publicly accessible literature, this guide focuses on providing a detailed experimental protocol for determining solubility, presenting known physical properties, and offering a framework for solubility analysis.

Introduction to 2-Bromo-p-terphenyl

2-Bromo-p-terphenyl (CAS No. 3282-24-4) is an aromatic compound with the molecular formula $C_{18}H_{13}Br$.^{[1][2]} Its structure, consisting of a terphenyl backbone with a bromine substituent, influences its physical and chemical properties, including its solubility in various organic solvents. Understanding its solubility is essential for designing reaction conditions, developing purification methods, and formulating products.

Known Solubility and Physical Properties

Currently, detailed quantitative solubility data for **2-Bromo-p-terphenyl** across a wide range of organic solvents is not extensively documented in scientific literature. However, qualitative information indicates that it is soluble in toluene.^{[2][3]}

To facilitate experimental work, the known physical properties of **2-Bromo-p-terphenyl** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C18H13Br	[1][2]
Molecular Weight	309.2 g/mol	[2][3]
Appearance	White to light yellow powder/crystal	[2][3]
Melting Point	85.0 to 89.0 °C	[2][3]
Boiling Point	418.1 ± 14.0 °C at 760 Torr	[2][3]
Density (Predicted)	1.309 ± 0.06 g/cm ³	[2][3]

Experimental Protocol for Solubility Determination

The following section outlines a standard experimental methodology for determining the solubility of a solid compound like **2-Bromo-p-terphenyl** in various organic solvents. The static equilibrium method followed by quantitative analysis is a common and reliable approach.

Materials and Equipment

- Solute: High-purity **2-Bromo-p-terphenyl**
- Solvents: A range of analytical grade organic solvents (e.g., toluene, acetone, ethanol, ethyl acetate, acetonitrile, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
- Apparatus:
 - Analytical balance (±0.0001 g)
 - Thermostatic water bath or heating mantle with temperature control
 - Vials or flasks with airtight seals
 - Magnetic stirrer and stir bars

- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
- Volumetric flasks and pipettes

Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **2-Bromo-p-terphenyl** to a known volume or mass of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.
 - Place the vials in a thermostatic bath set to the desired temperature.
 - Stir the mixtures vigorously for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The time required may need to be determined empirically.
- Sample Collection and Preparation:
 - Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle for a predetermined period (e.g., 2-4 hours) at the constant experimental temperature.
 - Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature, avoiding any solid particles.
 - Immediately filter the collected supernatant using a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any suspended microcrystals.
 - Record the exact mass of the collected filtrate.
- Quantitative Analysis:
 - Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

- Analyze the concentration of **2-Bromo-p-terphenyl** in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer. A calibration curve should be prepared beforehand using standard solutions of known concentrations.
- Calculation of Solubility:
 - The solubility can be expressed in various units, such as grams per 100 g of solvent, molarity, or mole fraction. The mole fraction solubility (x) can be calculated using the following equation:

$$x = (m1 / M1) / [(m1 / M1) + (m2 / M2)]$$

where:

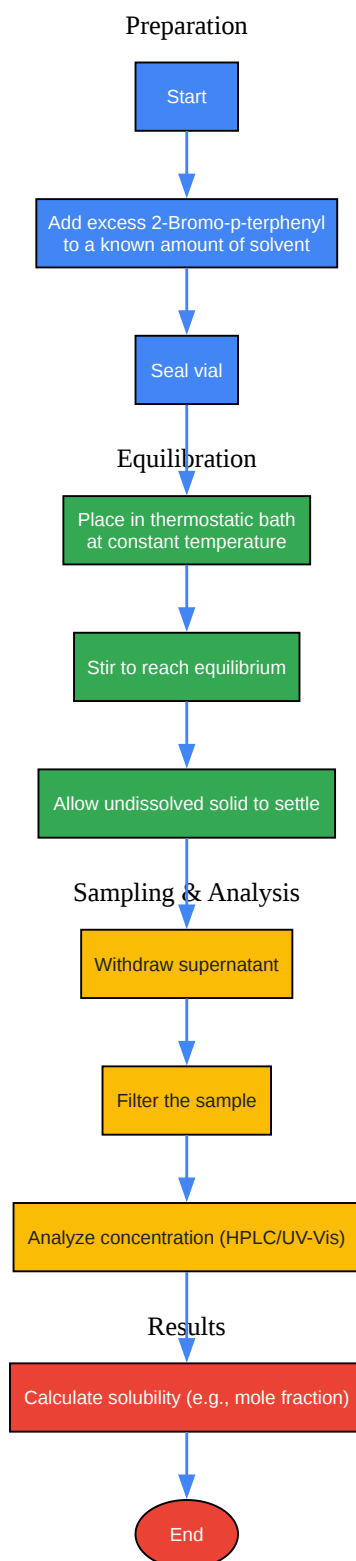
- m1 and M1 are the mass and molar mass of **2-Bromo-p-terphenyl**, respectively.
- m2 and M2 are the mass and molar mass of the solvent, respectively.

Data Correlation

The experimental solubility data at different temperatures can be correlated using thermodynamic models such as the modified Apelblat equation or the van't Hoff equation.^[4] These models are useful for predicting solubility at other temperatures and for calculating thermodynamic parameters of dissolution.^[4]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **2-Bromo-p-terphenyl**.



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Caption: Workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for **2-Bromo-p-terphenyl** is not readily available, this guide provides a robust experimental framework for its determination. By following the outlined protocol, researchers can generate reliable solubility data in various organic solvents, which is essential for the effective use of this compound in research and development. The provided workflow and data correlation models offer a comprehensive approach to understanding and utilizing the solubility characteristics of **2-Bromo-p-terphenyl**.

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